3,3-bis(4-hydroxy-3-methoxyphenyl)-1,5-dimethyl-1,3-dihydro-2H-indol-2-one
Overview
Description
3,3-bis(4-hydroxy-3-methoxyphenyl)-1,5-dimethyl-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of two hydroxy-methoxyphenyl groups attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(4-hydroxy-3-methoxyphenyl)-1,5-dimethyl-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde and 1,5-dimethylindole.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a solvent like ethanol, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Procurement: Sourcing high-purity starting materials.
Reaction Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-bis(4-hydroxy-3-methoxyphenyl)-1,5-dimethyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield reduced derivatives.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like acyl chlorides or nucleophiles like amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3,3-bis(4-hydroxy-3-methoxyphenyl)-1,5-dimethyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,3-bis(4-hydroxy-3-methoxyphenyl)-1,5-dimethyl-1,3-dihydro-2H-indol-2-one involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3,3-bis(4-hydroxyphenyl)-1,5-dimethyl-1,3-dihydro-2H-indol-2-one
- 3,3-bis(4-methoxyphenyl)-1,5-dimethyl-1,3-dihydro-2H-indol-2-one
Uniqueness
3,3-bis(4-hydroxy-3-methoxyphenyl)-1,5-dimethyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of both hydroxy and methoxy groups on the phenyl rings, which can enhance its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3,3-bis(4-hydroxy-3-methoxyphenyl)-1,5-dimethylindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-14-5-8-18-17(11-14)24(23(28)25(18)2,15-6-9-19(26)21(12-15)29-3)16-7-10-20(27)22(13-16)30-4/h5-13,26-27H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCWUMDEUPKKJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194391 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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